molecular formula C8H7FN2O3 B14809254 3-Cyclopropoxy-6-fluoro-2-nitropyridine

3-Cyclopropoxy-6-fluoro-2-nitropyridine

Cat. No.: B14809254
M. Wt: 198.15 g/mol
InChI Key: GWFTWBQVVZYAGF-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-fluoro-2-nitropyridine is a fluorinated pyridine derivative with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a nitro group attached to a pyridine ring. These functional groups confer distinct physical, chemical, and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . The cyclopropoxy group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-fluoro-2-nitropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or other alkoxides can be used for nucleophilic substitution.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used; for example, methoxy derivatives if methoxide is used.

    Reduction: The major product is 3-cyclopropoxy-6-fluoro-2-aminopyridine.

    Oxidation: Products vary based on the oxidizing agent and conditions but may include carboxylic acids or ketones.

Scientific Research Applications

3-Cyclopropoxy-6-fluoro-2-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-fluoro-2-nitropyridine is not fully understood. its biological activity is likely influenced by the electron-withdrawing effects of the fluorine and nitro groups, which can affect the compound’s interaction with biological targets. The cyclopropoxy group may also play a role in modulating the compound’s reactivity and binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-fluoro-2-nitropyridine is unique due to the presence of the cyclopropoxy group, which can significantly alter its chemical and biological properties compared to other fluorinated pyridines. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

3-cyclopropyloxy-6-fluoro-2-nitropyridine

InChI

InChI=1S/C8H7FN2O3/c9-7-4-3-6(14-5-1-2-5)8(10-7)11(12)13/h3-5H,1-2H2

InChI Key

GWFTWBQVVZYAGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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